molecular formula C24H25FO5S B192856 Canagliflozin CAS No. 842133-18-0

Canagliflozin

Número de catálogo B192856
Número CAS: 842133-18-0
Peso molecular: 444.5 g/mol
Clave InChI: XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to manage hyperglycemia in type 2 diabetes mellitus . It is also used to lower the risk of heart attack, stroke, or death in patients with type 2 diabetes and heart or blood vessel disease . This medicine works in the kidneys to prevent absorption of glucose (blood sugar) .


Synthesis Analysis

The synthesis of this compound involves several steps. A detailed synthesis process can be found in a patent . The synthesis involves the reaction of compounds Ⅳ and V in tetrahydrofuran (THF), followed by the addition of trimethylsilylmethyl lithium .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The molecular formula of this compound is C24H25FO5S . More detailed information about its molecular structure can be found in various scientific publications .


Chemical Reactions Analysis

This compound undergoes various chemical reactions in the body. A novel LC–MS/MS method has been developed for the analysis of this compound in human plasma . Various analytical methods have been adapted for the estimation of this compound in biological matrices and Pharmaceuticals .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 444.52 . It is soluble in DMSO . More detailed information about its physical and chemical properties can be found in various scientific publications .

Aplicaciones Científicas De Investigación

  • Efficacy in Type 2 Diabetes : Canagliflozin has shown efficacy as both monotherapy and as an add-on to other oral antihyperglycemic drugs in improving glycemic control in patients with T2DM. It has demonstrated significant reductions in glycosylated hemoglobin, fasting plasma glucose levels, and body weight, and is generally well-tolerated with a low risk of hypoglycemia. The most common adverse events include genital mycotic infections, urinary tract infections, and increased urination (Sha et al., 2011); (Plosker, 2014).

  • Cardiovascular and Renal Benefits : Studies have indicated that this compound can reduce the risk of cardiovascular events and has beneficial effects on heart failure and renal outcomes in patients with T2DM and high cardiovascular risk. It is associated with a lower risk of cardiovascular events and a possible benefit in slowing the progression of albuminuria and other renal outcomes (Neal et al., 2017); (Rådholm et al., 2018).

  • Safety and Adverse Effects : this compound's safety profile has been extensively studied. It has been associated with an increased risk of lower limb amputations, primarily at the toe or metatarsal level. There are also concerns related to bone health, as it may increase the risk of fractures and affect bone mineral density (Watts et al., 2016); (Bilezikian et al., 2016).

  • Use in Special Populations : Research indicates that this compound is effective and safe in diverse populations, including those with chronic kidney disease and the elderly, with considerations for dose adjustments or precautions in certain cases, such as in moderate to severe renal dysfunction (Yale et al., 2013); (Yale et al., 2014).

  • Potential in Other Therapeutic Areas : Besides its primary role in managing T2DM, this compound has shown potential benefits in other areas. For example, it may improve memory dysfunction induced by scopolamine hydrobromide via the cholinergic and monoamines system, suggesting its potential in cognitive and neurological functions (Arafa et al., 2017).

Mecanismo De Acción

Target of Action

Canagliflozin primarily targets the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is found in the proximal tubules of the kidney and is responsible for the reabsorption of filtered glucose from the renal tubular lumen back into the body .

Mode of Action

This compound works by inhibiting the SGLT2 co-transporter . This inhibition blocks the reabsorption of glucose in the proximal tubule, lowering the renal threshold for glucose and thereby increasing glucose excretion . This mechanism of action is insulin-independent .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates glycolysis and upregulates fatty acid oxidation . It also influences intestinal fatty acid and bile acid metabolism . Furthermore, it has been shown to induce fasting-like and aestivation-like metabolic patterns, both of which contribute to the regulation of metabolic reprogramming in diabetic kidney disease .

Pharmacokinetics

This compound is primarily metabolized by UGT enzymes (UGT1A9, UGT2B4) to O-glucuronides (M7 and M5) and minimally by CYP3A4 . Following administration, 41.5% and 10.2% of this compound is eliminated in the feces as this compound and metabolites, respectively, and approximately 33% is eliminated in the urine, mainly as O-glucuronide metabolites .

Result of Action

The end result of this compound administration is increased urinary excretion of glucose and less renal absorption of glucose, decreasing glucose concentration in the blood and improving glycemic control . It also reduces HbA1c by approximately 1.0% . Furthermore, it has been shown to ameliorate diabetic kidney disease by inducing fasting-like and aestivation-like metabolic patterns .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet and exercise regimen . Additionally, the drug’s action may be influenced by the presence of other medications, particularly those that inhibit or induce CYP3A4 .

Safety and Hazards

Canagliflozin is generally well tolerated but it does have some potential hazards. It has been associated with serious eye damage and suspected of damaging fertility or the unborn child . Other potential risks include low blood sugar, Fournier’s gangrene, leg amputation, kidney problems, high blood potassium, and low blood pressure .

Direcciones Futuras

SGLT-2 inhibitors like Canagliflozin are being studied for the treatment of heart failure with preserved left ventricular ejection fraction . There is also interest in the potential use of this compound for weight management .

Propiedades

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3/t19-,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNGUQKDFGDXSJ-ZXGKGEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004469
Record name Canagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

‎642.9±55.0
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

almost insoluble, Practically insoluble in aqueous media from pH 1.1 to pH 12.9 /Canagliflozin hemihydrate/
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The sodium-glucose co-transporter2 (SGLT2), is found in the proximal tubules of the kidney, and reabsorbs filtered glucose from the renal tubular lumen. Canagliflozin inhibits the SGLT2 co-transporter. This inhibition leads to lower reabsorption of filtered glucose into the body and decreases the renal threshold for glucose (RTG), leading to increased glucose excretion in the urine., Sodium-glucose co-transporter 2 (SGLT2), expressed in the proximal renal tubules, is responsible for the majority of the reabsorption of filtered glucose from the tubular lumen. Canagliflozin is an inhibitor of SGLT2. By inhibiting SGLT2, canagliflozin reduces reabsorption of filtered glucose and lowers the renal threshold for glucose (RTG), and thereby increases urinary glucose excretion (UGE).
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

842133-18-0
Record name Canagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842133-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0842133180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Canagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,5-Anhydro-1-C-(3-{[5-(4-fluorophenyl)thiophen-2-yl]methyl]}-4-methylphenyl)-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANAGLIFLOZIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S49DGR869
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Canagliflozin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

68-72
Record name Canagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canagliflozin
Reactant of Route 2
Canagliflozin
Reactant of Route 3
Canagliflozin
Reactant of Route 4
Reactant of Route 4
Canagliflozin
Reactant of Route 5
Canagliflozin
Reactant of Route 6
Canagliflozin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.